molecular formula C23H23FN4O3 B4520366 3(2H)-Pyridazinone, 6-(4-fluorophenyl)-2-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]- CAS No. 1232801-52-3

3(2H)-Pyridazinone, 6-(4-fluorophenyl)-2-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-

Cat. No.: B4520366
CAS No.: 1232801-52-3
M. Wt: 422.5 g/mol
InChI Key: BCXKXIMTJJKTAL-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 6-(4-fluorophenyl)-2-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]- is a complex organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 6-(4-fluorophenyl)-2-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]- typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the piperazinyl moiety. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 6-(4-fluorophenyl)-2-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Monoamine Oxidase Inhibition

Research indicates that derivatives of pyridazinones exhibit significant inhibitory activity against monoamine oxidases (MAO-A and MAO-B). For instance, certain analogs have shown IC50 values as low as 0.013 µM for MAO-B inhibition, suggesting potent activity compared to established inhibitors like lazabemide and pargyline .

Neuroprotective Effects

The neuroprotective potential of pyridazinone derivatives has been explored in various studies. Compounds that inhibit MAO-B are particularly relevant for neurodegenerative diseases such as Parkinson's disease, where they may help prevent the breakdown of neuroprotective neurotransmitters like dopamine .

Antidepressant Activity

Given their action on monoamine pathways, some pyridazinone derivatives are being investigated for antidepressant effects. The modulation of serotonin and norepinephrine levels through MAO inhibition could provide therapeutic benefits in treating depression .

Case Study 1: MAO-B Inhibition

A study evaluated several pyridazinone derivatives for their MAO-B inhibitory activity. The compound 6-(4-fluorophenyl)-3(2H)-pyridazinone was identified as one of the most potent inhibitors, demonstrating a significant selectivity index over MAO-A, which is crucial for minimizing side effects associated with non-selective MAO inhibition .

Case Study 2: Neuroprotection in Animal Models

In preclinical trials involving animal models of Parkinson's disease, a pyridazinone derivative showed promise in reducing neuroinflammation and preserving dopaminergic neurons. These findings suggest that such compounds could be developed into therapeutic agents for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 6-(4-fluorophenyl)-2-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives with different substituents. Examples include:

  • 3(2H)-Pyridazinone, 6-(4-chlorophenyl)-2-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-
  • 3(2H)-Pyridazinone, 6-(4-methylphenyl)-2-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-

Uniqueness

The uniqueness of 3(2H)-Pyridazinone, 6-(4-fluorophenyl)-2-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]- lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group, for example, may enhance its binding affinity to certain molecular targets.

Biological Activity

3(2H)-Pyridazinone derivatives, particularly those containing piperazine moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, 3(2H)-Pyridazinone, 6-(4-fluorophenyl)-2-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl], exhibits potential as a therapeutic agent against various conditions, including neurodegenerative diseases and cancer.

1. Monoamine Oxidase Inhibition

Recent studies have highlighted the compound's efficacy as an inhibitor of monoamine oxidase (MAO), particularly MAO-B. The compound demonstrated:

  • IC50 Values :
    • MAO-A: 1.57 µM
    • MAO-B: 4.19 µM
  • Selectivity Index :
    • MAO-B: 120.8 (indicating a high degree of selectivity) .

This inhibition is crucial for the treatment of neurodegenerative disorders like Alzheimer's disease, where MAO-B inhibition can lead to increased levels of neuroprotective neurotransmitters.

2. Cytotoxicity Studies

In cytotoxicity evaluations using L929 fibroblast cells:

  • The compound exhibited minimal cytotoxic effects at lower concentrations (1, 10, or 20 µM).
  • At higher concentrations (50 and 100 µM), another derivative (T3) caused complete cell death, whereas the subject compound remained non-toxic .

3. Antimicrobial Activity

Pyridazinone derivatives have shown promising antimicrobial properties. In comparative studies:

  • Compounds were tested against various bacterial strains (e.g., E. coli and S. aureus) and fungi (e.g., A. niger).
  • The compound exhibited significant bactericidal and fungicidal activities, outperforming standard antibiotics .

4. Anti-inflammatory Effects

Research indicates that certain pyridazinone derivatives possess anti-inflammatory properties:

  • Inhibition of IL-β production has been observed in stimulated HL-60 cells.
  • The presence of specific functional groups enhances this activity .

Study on Neuroprotective Effects

A study focused on the neuroprotective effects of pyridazinones reported that compounds similar to the target compound significantly reduced oxidative stress markers in neuronal cell cultures. This suggests potential applications in treating neurodegenerative conditions .

Evaluation of Anticancer Activity

Another investigation into the anticancer properties of pyridazinone derivatives revealed that several compounds effectively inhibited tumor growth in vitro and in vivo models. The mechanism was linked to apoptosis induction and cell cycle arrest .

Data Summary

Activity IC50 Value Selectivity Index Notes
MAO-A Inhibition1.57 µM-Reversible inhibitor
MAO-B Inhibition4.19 µM120.8Highly selective for MAO-B
Cytotoxicity>120 µM-Non-toxic at lower concentrations
Antimicrobial--Effective against E. coli and S. aureus
Anti-inflammatory--IL-β production inhibition observed

Properties

IUPAC Name

6-(4-fluorophenyl)-2-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3/c1-31-20-4-2-3-19(15-20)26-11-13-27(14-12-26)23(30)16-28-22(29)10-9-21(25-28)17-5-7-18(24)8-6-17/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXKXIMTJJKTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001121649
Record name 6-(4-Fluorophenyl)-2-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001121649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232801-52-3
Record name 6-(4-Fluorophenyl)-2-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1232801-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Fluorophenyl)-2-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001121649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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